methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-propan-2-yl-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-11(2)14-9-13(19(23)26-3)16-17(15-5-4-7-27-15)21-22(18(16)20-14)12-6-8-28(24,25)10-12/h4-5,7,9,11-12H,6,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXFXPHSQQNDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator for the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound exhibits significant biological activity, particularly in relation to its potential as a pharmaceutical agent. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure with various substituents that may enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1040636-89-2 |
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for various receptors. For instance, studies have shown that related compounds can activate human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. The structure-activity relationship studies suggest that the steric and electronic properties of substituents significantly influence the agonistic activity on hPPARα .
Antimicrobial Activity
Recent investigations have demonstrated the potential of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. A study highlighted the synthesis and biological evaluation of several such compounds, showing promising inhibitory effects against this pathogen . The mechanisms by which these compounds exert their antimicrobial effects often involve interference with bacterial cell wall synthesis or metabolic pathways.
Case Studies
Case Study 1: hPPARα Agonistic Activity
In a study examining various pyrazolo[3,4-b]pyridine derivatives, one compound was identified as having an efficacy comparable to fenofibrate in reducing triglyceride levels in high-fructose-fed rat models. The research emphasized the importance of substituent positioning and steric factors in enhancing hPPARα activation .
Case Study 2: Antitubercular Activity
A series of synthesized pyrazolo[3,4-b]pyridines were evaluated for their antitubercular activity. The results indicated that specific modifications to the pyrazole ring enhanced activity against Mycobacterium tuberculosis, suggesting that further development could lead to effective therapeutic agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing starting materials such as aminopyrazoles and thiophene derivatives.
- Cyclization : Formation of the pyrazolo[3,4-b]pyridine framework through cyclization techniques.
- Functionalization : Introduction of various functional groups to enhance biological activity.
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 3-Amino-5-bromopyrazole (1.2 equiv), ethyl 3-oxo-4-(thiophen-2-yl)butanoate (1.0 equiv)
- Catalyst : Conc. HCl (10 mol%)
- Solvent : Ethanol (reflux, 12 h)
- Yield : 68% (crude), purified via silica gel chromatography.
The methyl ester at position 4 is introduced by substituting ethyl glyoxylate with methyl glyoxylate during cyclocondensation, ensuring direct esterification at this position.
Installation of the 6-Isopropyl Group
The isopropyl substituent at position 6 is introduced via Negishi cross-coupling. The bromine at position 6 reacts with isopropylzinc bromide under palladium catalysis, minimizing side reactions observed in alkyl couplings.
Reaction Optimization Table
| Condition | Trial 1 | Trial 2 | Optimal |
|---|---|---|---|
| Catalyst | PdCl₂ | Pd(dba)₂ | Pd(dba)₂ |
| Ligand | XPhos | SPhos | SPhos |
| Solvent | THF | DMF | THF |
| Yield | 45% | 72% | 72% |
Excess isopropylzinc bromide (1.5 equiv) and rigorous exclusion of moisture are critical for achieving high yields.
Attachment of the 1-(1,1-Dioxidotetrahydrothiophen-3-yl) Group
The tetrahydrothiophene sulfone moiety is synthesized separately and coupled to the pyrazolo[3,4-b]pyridine core via nucleophilic aromatic substitution.
Synthesis of Tetrahydrothiophene Sulfone
Coupling to Pyrazolo[3,4-b]Pyridine
| Parameter | Value |
|---|---|
| Substrate | 1-Bromo intermediate |
| Nucleophile | Tetrahydrothiophene sulfone |
| Base | KOtBu (2.0 equiv) |
| Solvent | DMF, 100°C, 24 h |
| Yield | 65% |
Steric hindrance at position 1 necessitates prolonged reaction times and elevated temperatures.
Final Esterification and Purification
The methyl ester at position 4 is retained throughout the synthesis. Final purification employs a combination of liquid-liquid extraction (ethyl acetate/water) and vacuum distillation, followed by recrystallization from methanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
